1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-4-3-9-7(13-4)10-5(11)1-2-6(10)12/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPVDHYVSUYHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione ring is commonly synthesized via cyclization of appropriate dicarboxylic acids or their derivatives. A known method involves the reaction of itaconic acid with amines or amino-containing intermediates to form the pyrrolidine-2,5-dione ring system under reflux conditions in toluene or similar solvents. This step establishes the succinimide framework essential for the target compound.
Construction of the Thiazole Ring
The thiazole ring is synthesized through cyclocondensation reactions involving α-bromoacyl derivatives and thioamide compounds. For example, α-bromo carbonyl compounds derived from bromination of precursors such as 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid undergo cyclization with thiocarbamide or benzenecarbothioamide to yield substituted thiazole derivatives.
Bromination at the 5-Position of Thiazole
Selective bromination is achieved using brominating agents such as bromine (Br2) in acetic acid at room temperature. This step introduces the bromine atom at the 5-position of the thiazole ring, a critical modification for the final compound's reactivity and biological activity.
Coupling of Thiazole and Pyrrolidine-2,5-dione
The coupling involves condensation or nucleophilic substitution reactions where the thiazole moiety bearing the bromine substituent is linked to the pyrrolidine-2,5-dione ring. This can be facilitated by reaction of amino-substituted pyrrolidine-2,5-dione derivatives with brominated thiazole intermediates under reflux in ethanol or other polar solvents, often in the presence of bases like sodium hydrogencarbonate to promote the reaction.
Representative Synthetic Scheme
Research Findings and Analytical Data
- The bromination reaction is efficient and selective, yielding α-bromo carbonyl intermediates suitable for thiazole ring formation.
- Cyclocondensation with thioamide derivatives proceeds smoothly in acetic acid at moderate temperatures (60 °C), producing substituted thiazoles with good yields (62–99%).
- The final coupling step to form this compound achieves high yields (up to 97%) under reflux in ethanol with sodium hydrogencarbonate as base in a sealed tube.
- Characterization by ^1H-NMR, ^13C-NMR, and LC-MS confirms the structures at each step, with diagnostic chemical shifts and mass-to-charge ratios consistent with the expected compounds.
Summary Table of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a tool in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The brominated thiazole ring can bind to active sites on enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-2,5-dione moiety may also contribute to the compound’s binding affinity and specificity. Detailed studies on the exact molecular pathways are ongoing, but the compound’s structure suggests it could modulate biological processes by interfering with protein function.
Comparison with Similar Compounds
Table 1: Structural Comparison and Bioactivity
Pharmacological Activity
Anticonvulsant Effects
- Compound 4 (): Exhibited superior anticonvulsant activity (ED₅₀ = 34.8 mg/kg) compared to valproic acid (ED₅₀ = 270 mg/kg) and ethosuximide (ED₅₀ = 450 mg/kg). Its mechanism involves dual inhibition of voltage-gated sodium and calcium channels .
- 1-(4-Bromophenyloxy) derivative (): Demonstrated potent GABA-transaminase inhibition (IC₅₀ = 5.2 mM), comparable to vigabatrin, a clinical anticonvulsant .
Antimicrobial Activity
- Triazole-thiol derivatives (): Substitution with 4-Br on the phenyl ring significantly enhanced antibacterial/antifungal activity compared to 4-Cl or 4-H analogs. This highlights the role of halogens in improving antimicrobial potency .
Structure-Activity Relationships (SAR)
- Halogenation : Bromine substituents (e.g., 4-Br in ) enhance bioactivity by increasing electrophilicity and halogen bonding.
- Heterocyclic moieties : Thiazole (target compound) vs. thiophene (Compound 4) vs. benzothiazole () influence solubility, metabolic stability, and target engagement.
- Side chains: Morpholinopropyl (Compound 4) or arylpiperazine () chains improve CNS penetration and receptor affinity .
Biological Activity
1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound characterized by a pyrrolidine ring and a thiazole moiety. Its molecular formula is C₇H₅BrN₂O₂S, indicating the presence of a bromine atom which contributes to its biological reactivity and potential medicinal applications. This compound has garnered interest in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Properties
Preliminary studies have indicated that derivatives of this compound may exhibit significant anticancer properties . Compounds with similar scaffolds have demonstrated notable anti-proliferative effects against various cancer cell lines, including:
| Cancer Cell Line | Effect |
|---|---|
| Breast Cancer | Significant reduction in cell viability |
| Lung Cancer | Inhibition of proliferation |
The thiazole moiety enhances biological activity through mechanisms such as enzyme inhibition and interaction with cellular receptors, which are crucial for cancer pathways .
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit antimicrobial properties . In vitro tests have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in critical biological processes. Interaction studies have focused on its binding affinity to various biological targets, which is essential for understanding its therapeutic potential. The compound's unique structural features allow it to engage effectively with enzymes linked to cancer progression and microbial resistance .
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds in clinical settings:
-
Study on Anticancer Effects :
- A derivative similar to this compound was tested against breast cancer cells and showed a significant decrease in proliferation rates compared to untreated controls.
- The study concluded that the compound's mechanism involved apoptosis induction via mitochondrial pathways.
- Antimicrobial Efficacy :
Q & A
Q. What are the established synthetic routes for 1-(5-bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione, and how can reaction parameters be optimized?
The compound is synthesized via cyclization reactions involving 5-bromo-4-phenylthiazol-2-amine and 4-chlorobutanoyl chloride in the presence of a base (e.g., K₂CO₃) in chloroform. Optimization involves adjusting reaction time (e.g., 48 hours at room temperature), stoichiometric ratios, and post-reaction purification steps (e.g., refluxing in toluene with piperidine) . Statistical design of experiments (DoE), such as factorial design, can systematically identify critical parameters (e.g., temperature, solvent polarity) to minimize trial-and-error approaches .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Single-crystal X-ray diffraction provides definitive structural confirmation, revealing key details like dihedral angles between thiazole and pyrrolidine rings (e.g., ~36.7°) and puckering parameters of the pyrrolidine ring (Q = 0.272–0.282 Å) . Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm carbonyl and thiazole groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What preliminary biological screening assays are recommended for this compound?
Given the bioactivity of thiazole derivatives, prioritize assays for antimicrobial activity (e.g., MIC against Staphylococcus aureus), anti-inflammatory potential (COX-2 inhibition), and cytotoxicity (MTT assay on cancer cell lines). Molecular docking can pre-screen affinity for targets like HSV-1 protease or bacterial topoisomerases .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational methods?
Density Functional Theory (DFT) calculations can model transition states and intermediates, particularly for cyclization steps. Pairing quantum chemical reaction path searches (e.g., via ICReDD’s methodologies) with experimental data validates mechanistic hypotheses, such as nucleophilic substitution at the thiazole ring .
Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across studies?
Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). For synthetic discrepancies, employ advanced characterization (e.g., XPS to confirm bromine substitution patterns) and replicate under controlled conditions (e.g., inert atmosphere to exclude oxidation) .
Q. How can computational tools optimize reaction conditions for scaled-up synthesis?
Use process simulation software (Aspen Plus, COMSOL) to model mass/heat transfer and kinetics. Machine learning algorithms trained on existing reaction datasets (e.g., solvent polarity, catalyst loading) can predict optimal conditions, reducing experimental iterations .
Q. What role do non-covalent interactions (e.g., π-stacking) play in the compound’s crystallographic packing?
Crystal packing analysis reveals stabilizing interactions, such as π-π stacking between thiazole rings (centroid distances ~3.75 Å) and C–H⋯π interactions. These insights guide co-crystal design to enhance solubility or stability .
Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?
Modify substituents on the pyrrolidine-dione or thiazole rings. For example, replacing bromine with electron-withdrawing groups (e.g., nitro) may enhance antibacterial activity, while alkylation of the pyrrolidine nitrogen could modulate CNS penetration .
Q. What stability challenges arise during storage, and how are they mitigated?
The compound’s bromothiazole moiety is sensitive to light and humidity. Store under argon at –20°C in amber vials. Accelerated stability studies (ICH guidelines) under varying pH/temperature conditions identify degradation pathways (e.g., hydrolysis of the dione ring) .
Q. Can this compound serve as a precursor for novel heterocyclic systems?
Yes. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives), while the pyrrolidine-dione core can undergo ring-opening/functionalization to generate spiro compounds or fused heterocycles .
Q. Methodological Resources
- Structural Analysis : X-ray crystallography protocols .
- Reaction Optimization : DoE frameworks (e.g., Box-Behnken design) .
- Computational Modeling : DFT workflows for reaction mechanism elucidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
